REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH2:9][CH2:10][CH2:11][CH2:12]O)=[C:7]([CH3:14])[C:6]([O:15][CH3:16])=[C:5]([O:17][CH3:18])[C:4]=1[O:19][CH3:20].C(N(CC)CC)C.CS(Cl)(=O)=O.[I-:33].[Na+]>C(Cl)Cl.CC(C)=O>[CH3:1][O:2][C:3]1[C:8]([CH2:9][CH2:10][CH2:11][CH2:12][I:33])=[C:7]([CH3:14])[C:6]([O:15][CH3:16])=[C:5]([O:17][CH3:18])[C:4]=1[O:19][CH3:20] |f:3.4|
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Name
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1,2,3,4-tetramethoxy-5-methyl-6-(4-hydroxybutyl)benzene
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Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=C1CCCCO)C)OC)OC)OC
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
The reaction solution was washed with water, dilute aqueous phosphoric acid and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
successively, and the organic layer was dried (over MgSO4)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure, and isopropyl ether (300 ml) and water (200 ml)
|
Type
|
ADDITION
|
Details
|
were added to the residue for extraction of the product
|
Type
|
WASH
|
Details
|
The organic layer was washed with 5% aqueous sodium hydrosulfite and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, and dried (over MgSO4)
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(C(=C1CCCCI)C)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |